![molecular formula C19H13ClF3N3OS B2615343 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide CAS No. 392256-33-6](/img/structure/B2615343.png)

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

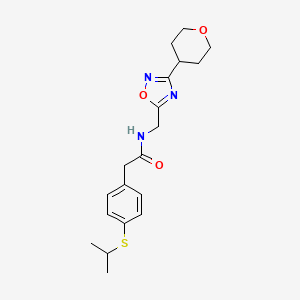

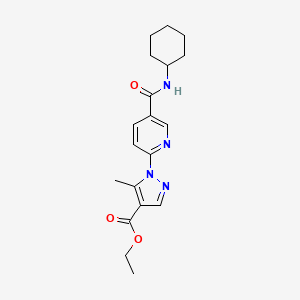

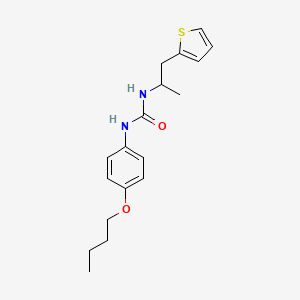

“N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide” is a complex organic compound that contains several functional groups and rings . It has a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Attached to this pyrazole ring is a thieno ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thieno ring could potentially allow for hydrogen bonding interactions . The trifluoromethyl group and the chlorophenyl group are both electron-withdrawing, which could impact the reactivity of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can increase a compound’s solubility in water . The exact properties of this compound would need to be determined experimentally.

Scientific Research Applications

Synthesis and Characterization

- A novel pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and characterized by various spectroscopic methods. This research contributes to the understanding of the molecular structure and properties of pyrazole derivatives, which are closely related to the chemical (Kumara et al., 2018).

Molecular Interaction Studies

- The molecular interaction of a similar pyrazole derivative, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor was extensively studied. Such studies are crucial for understanding the binding properties and potential applications of related compounds (Shim et al., 2002).

Antimicrobial and Antipathogenic Activity

- New thiourea derivatives, including some with structural similarities to the queried compound, have been synthesized and tested for their interaction with bacterial cells. The anti-pathogenic activity of these compounds shows potential for the development of novel anti-microbial agents (Limban et al., 2011).

Catalyst-Free Synthesis

- A novel class of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized through a catalyst-free process. This method contributes to the efficient and environmentally friendly production of such compounds (Liu et al., 2014).

Crystal Structure Analysis

- The crystal and molecular structure of a compound with a similar pyrazole group was analyzed, providing insights into the structural characteristics of such compounds, which is valuable for understanding their potential applications (Kant et al., 2012).

Antitubercular Activity

- Some pyrazole derivatives exhibited significant antitubercular activity, highlighting the potential of such compounds in medicinal chemistry and drug development (Nayak et al., 2016).

Future Directions

properties

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3OS/c20-13-4-6-14(7-5-13)26-17(15-9-28-10-16(15)25-26)24-18(27)11-2-1-3-12(8-11)19(21,22)23/h1-8H,9-10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPPLKBOXAGYFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2615263.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)